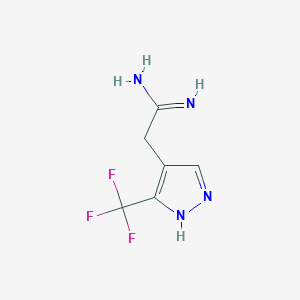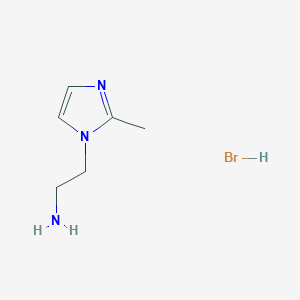
1-(3,5-Difluorobenzyl)pyrrolidin-3-ol
Descripción general
Descripción
1-(3,5-Difluorobenzyl)pyrrolidin-3-ol (FBP) is a synthetic compound that has been studied for its potential applications in scientific research. FBP is a fluorinated analog of pyrrolidin-3-ol, and has been used as a research chemical due to its unique physical and chemical properties. It has been studied for its ability to act as both a structural and functional mimic of natural biological molecules, and its potential applications in drug discovery and development.
Aplicaciones Científicas De Investigación
1-(3,5-Difluorobenzyl)pyrrolidin-3-ol has been studied for its potential applications in drug discovery and development. It has been used as a structural and functional mimic of natural biological molecules, and this has enabled scientists to study the interactions between the two molecules. It has also been used as a tool for exploring new therapeutic targets and for developing novel drug candidates.
Mecanismo De Acción
1-(3,5-Difluorobenzyl)pyrrolidin-3-ol has been studied for its ability to act as a structural and functional mimic of natural biological molecules. It has been shown to bind to proteins and interact with them in a manner similar to natural biological molecules. Additionally, 1-(3,5-Difluorobenzyl)pyrrolidin-3-ol has been shown to interact with enzymes and other proteins involved in signal transduction pathways.
Biochemical and Physiological Effects
1-(3,5-Difluorobenzyl)pyrrolidin-3-ol has been studied for its ability to modulate biochemical and physiological processes. It has been shown to bind to several proteins involved in signal transduction pathways, and this could lead to changes in the activity of these proteins. Additionally, 1-(3,5-Difluorobenzyl)pyrrolidin-3-ol has been shown to interact with enzymes involved in metabolic processes, and this could lead to changes in the metabolism of the cell.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1-(3,5-Difluorobenzyl)pyrrolidin-3-ol in lab experiments has several advantages, including its ability to act as a structural and functional mimic of natural biological molecules. Additionally, it is relatively easy to synthesize and can be separated from other compounds using chromatography. However, there are some limitations to the use of 1-(3,5-Difluorobenzyl)pyrrolidin-3-ol in lab experiments, such as its potential to interact with enzymes and proteins involved in signal transduction pathways, which could lead to unexpected results.
Direcciones Futuras
The potential applications of 1-(3,5-Difluorobenzyl)pyrrolidin-3-ol are vast, and there are many possible future directions for research. These include further exploration of its ability to act as a structural and functional mimic of natural biological molecules, as well as further investigation of its potential to interact with enzymes and proteins involved in signal transduction pathways. Additionally, further research into its potential applications in drug discovery and development could yield new insights into the development of novel therapeutic targets and drug candidates. Finally, further research into its biochemical and physiological effects could reveal new therapeutic targets and potential uses for 1-(3,5-Difluorobenzyl)pyrrolidin-3-ol in medicine.
Propiedades
IUPAC Name |
1-[(3,5-difluorophenyl)methyl]pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO/c12-9-3-8(4-10(13)5-9)6-14-2-1-11(15)7-14/h3-5,11,15H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJRHOVEHFPPTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Difluorobenzyl)pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Pyridin-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1472282.png)

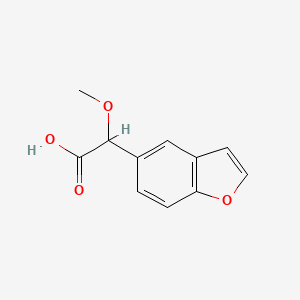
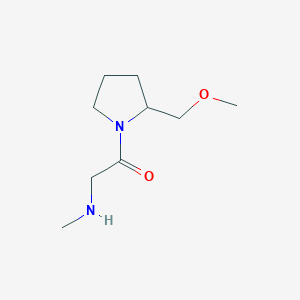

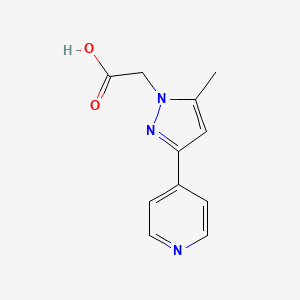
![1-methyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B1472289.png)




